molecular formula C11H13NO3 B13182168 N-[(4-Formylphenyl)methyl]-2-methoxyacetamide

N-[(4-Formylphenyl)methyl]-2-methoxyacetamide

Cat. No.: B13182168
M. Wt: 207.23 g/mol
InChI Key: KLALUYAXGUPDEY-UHFFFAOYSA-N
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Description

N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is an acetamide derivative featuring a 4-formylbenzyl group attached to the nitrogen atom and a 2-methoxy substituent on the acetyl moiety. The formyl group introduces reactivity toward nucleophilic additions (e.g., Schiff base formation), while the methoxy group enhances lipophilicity. This compound’s structural features make it a candidate for applications in pharmaceuticals or materials science, particularly where aldehyde-mediated conjugation is required.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]-2-methoxyacetamide

InChI

InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-2-4-10(7-13)5-3-9/h2-5,7H,6,8H2,1H3,(H,12,14)

InChI Key

KLALUYAXGUPDEY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 4-formylbenzyl chloride with 2-methoxyacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyacetamide moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Carboxyphenyl)methyl-2-methoxyacetamide.

    Reduction: 4-(Hydroxymethylphenyl)methyl-2-methoxyacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is largely dependent on its functional groups. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxyacetamide moiety may interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group influences among related acetamides:

Compound Name Key Substituents/Functional Groups Notable Properties/Applications References
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide 4-Formylbenzyl, 2-methoxyacetamide Reactive formyl group for conjugation; moderate lipophilicity -
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-Ethoxyphenyl, 4-formyl-2-methoxyphenoxy Increased lipophilicity (ethoxy); dual electron effects (formyl/methoxy)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Nitrophenyl, 4-formyl-2-methoxyphenoxy High reactivity (nitro group); electrophilic substitution candidate
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide 4-Aminophenyl, dimethylaminoethyl, 2-methoxyacetamide Enhanced solubility (amino); potential H-bonding interactions
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl Electron-withdrawing substituents; stable crystal packing via N–H···O bonds

Electronic and Reactivity Profiles

  • Formyl Group: Present in the target compound and , and 18 derivatives, the formyl group enables Schiff base formation, a key reaction in drug design (e.g., covalent inhibitors). The target’s formylbenzyl group may exhibit steric hindrance compared to formylphenoxy derivatives, altering reactivity .
  • Nitro and Halogen Substituents : ’s nitro group and ’s chloro/fluoro groups introduce strong electron-withdrawing effects, enhancing electrophilic reactivity. The target’s formyl group is less electron-withdrawing than nitro but more reactive than halogens in nucleophilic pathways .
  • Methoxy vs. Ethoxy: Methoxy (target, ) and ethoxy () groups donate electrons via resonance.

Physicochemical Properties

  • Lipophilicity: The target’s methoxy group and formylbenzyl moiety balance polarity and lipophilicity. Ethoxy () and alkylamino () substituents further enhance hydrophobicity.
  • Hydrogen Bonding: Amino-containing derivatives () exhibit higher H-bond donor capacity (e.g., NH groups), improving aqueous solubility in acidic conditions. The target relies on formyl (acceptor) and methoxy (donor) for H-bonding .

Biological Activity

N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a formyl group attached to a phenyl ring, coupled with a methoxyacetamide moiety. This unique structure is responsible for its diverse biological activities.

Synthesis:
The synthesis of this compound typically involves several steps:

  • Halogenation of a precursor compound.
  • Hydrolysis to introduce functional groups.
  • Esterification followed by amine transesterification .
  • Oxidation of intermediates to yield the final product.

These methods are optimized for yield and environmental considerations, employing cost-effective reagents and standard organic synthesis techniques.

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzyme activity. This mechanism is crucial for its potential therapeutic applications.

  • Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds, altering their activity.
  • Biochemical Probing: It serves as a biochemical probe in studying enzyme mechanisms and interactions.

Antitumor Activity

A notable area of research involves the antitumor effects of this compound. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma cells. The mechanism appears to involve apoptosis induction characterized by cell shrinkage and chromatin condensation .

Case Studies

  • Cytotoxicity Studies: Research indicated that compounds similar to this compound exhibit potent cytotoxicity at low concentrations (nanomolar range). These compounds demonstrated higher antitumor activity than standard chemotherapeutics like etoposide .
  • Mechanistic Insights: Studies have demonstrated that the compound induces oxidative stress leading to apoptotic cell death in tumor cells. This suggests a dual mechanism where it not only inhibits specific enzymes but also triggers cellular stress responses that lead to apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Formylphenylboronic acidBoronic acid functionalitySynthetic building block
4-Hydroxymethylphenyl-2-methoxyacetamideHydroxymethyl groupAntitumor activity
N-(4-Cyano-3-fluorophenyl)-2-methoxyacetamideCyano and fluorine groupsEnhanced binding affinity

This compound is unique due to its combination of a formyl group with a methoxyacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

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